N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide
Description
This compound is a synthetic propanamide derivative featuring a bithiophene moiety, a 2-hydroxyethyl linker, and a 2-fluorophenyl group. The hydroxyl group in the ethyl linker may facilitate hydrogen bonding, influencing solubility and receptor interactions.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S2/c20-15-4-2-1-3-13(15)5-8-19(23)21-11-16(22)18-7-6-17(25-18)14-9-10-24-12-14/h1-4,6-7,9-10,12,16,22H,5,8,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHKYRJGUCUOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a bithiophene moiety, a hydroxyethyl group, and a fluorophenyl propanamide structure. The presence of the bithiophene unit enhances its electronic properties, allowing for significant interactions with biological targets through mechanisms such as π–π stacking and hydrogen bonding.
- Molecular Formula : C17H19F1N1O2S2
- Molecular Weight : Approximately 335.45 g/mol
- CAS Number : 2097900-61-1
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Bithiophene Moiety : This can be achieved through methods such as Suzuki–Miyaura coupling.
- Introduction of Hydroxyethyl Group : Nucleophilic substitution reactions are employed to attach the hydroxyethyl chain.
- Formation of Propanamide Group : The final step involves reacting the hydroxyethyl-bithiophene intermediate with an appropriate amine to yield the desired propanamide.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines.
- Case Study : A study involving derivatives of bithiophene demonstrated significant anticancer activity against Caco-2 colorectal adenocarcinoma cells, achieving a viability reduction of approximately 39.8% at a concentration of 100 µM compared to untreated controls (p < 0.001) .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokine release and oxidative stress modulation.
- Mechanism : The bithiophene moiety facilitates interactions with reactive oxygen species (ROS), thereby reducing inflammation markers in cellular models .
Data Table: Biological Activity Overview
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Electron-rich Sites : The bithiophene structure allows for effective π–π stacking with nucleobases and proteins.
- Hydrogen Bonding : The hydroxyethyl and amide groups facilitate hydrogen bonding with various biological molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
Key Insights :
- Halogen Effects : Fluorine’s electronegativity and small size optimize receptor binding (e.g., ortho-fluorofentanyl’s high opioid affinity ), while bromine or chlorine substitutions prioritize lipophilicity over target selectivity.
- Positional Isomerism : Ortho-substituted fluorine (as in the target compound and ortho-fluorofentanyl) enhances steric compatibility with hydrophobic receptor pockets compared to para-substituted analogs .
Pharmacological Analogs: Propanamide Derivatives
Key Insights :
- Bioactivity : Natural amides like N-trans-feruloyltyramine exhibit anti-inflammatory properties (IC₅₀ <17.21 µM) , while synthetic propanamides (e.g., benzoxazole derivatives) prioritize synthetic utility . The target compound’s bithiophene core may confer unique electronic properties for CNS targets.
- Synthetic vs. Natural : Synthetic analogs often optimize halogenation for receptor specificity, whereas natural amides leverage hydroxyl/methoxy groups for antioxidant or anti-inflammatory effects .
Heterocyclic Variations
Key Insights :
- Heterocycle Role : Oxadiazole rings (electron-deficient) improve thermal stability and ligand-receptor π-interactions , whereas bithiophene systems (electron-rich) may enhance binding to aromatic residues in receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
